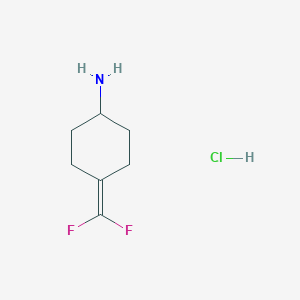![molecular formula C17H22N2O B2831500 N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide CAS No. 852137-03-2](/img/structure/B2831500.png)
N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives, such as the one you mentioned, are important in various fields of science due to their unique properties . They are often used in research for their potential in drug development, organic synthesis, and material science advancements .
Synthesis Analysis
The synthesis of indole derivatives often involves several steps. For instance, the synthesis of a similar compound, DIM-5, involves the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group.Molecular Structure Analysis
The molecular structure of indole derivatives can be determined using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .Applications De Recherche Scientifique
Methylglyoxal in Food and Living Organisms
Methylglyoxal is a reactive compound involved in forming advanced glycation end-products, which are linked to diabetes and neurodegenerative diseases complications. It's also found in food and beverages during processing and has been studied for its potential anticancer activity. This compound's analysis involves HPLC or GC methods, showing a broad interest in detecting reactive compounds for health-related research (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis of Novel Tetrahydroisoquinolines
The synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines illustrates the interest in creating new compounds with potential bioactive properties. This research could be related to exploring new chemical entities for pharmacological applications (Aghekyan et al., 2009).
Peptides Containing Cyclopentanecarboxylic Acid
The study on the conformational analysis of peptides containing cyclopentanecarboxylic acid highlights the interest in understanding how cyclopentane derivatives influence peptide structure, potentially affecting biological activity (Bardi et al., 1986).
Synthesis and Bioactivity of Cyclopentenecarboxamide Derivatives
The synthesis and characterization of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide, including its cytotoxicity against A549 tumor cells, demonstrate the ongoing research into cyclopentane derivatives for potential therapeutic applications (Zhao et al., 2014).
Mécanisme D'action
Target of Action
SMR000016554, also known as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide, is a novel compound that has been found to have inhibitory effects on the biofilm formation of Staphylococcus aureus . The primary target of this compound is the molecular chaperone DnaK , a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and is essential for bacterial survival and growth.
Mode of Action
The compound interacts with DnaK, disrupting its normal function and thereby inhibiting the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix, which protects the bacteria from antibiotics and the host immune system. By targeting DnaK, SMR000016554 can prevent the formation of these protective structures, making the bacteria more susceptible to treatment .
Biochemical Pathways
By inhibiting DnaK, SMR000016554 likely disrupts these processes, leading to impaired bacterial growth and survival .
Result of Action
The primary result of SMR000016554’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially make the bacteria more susceptible to antibiotics and the host immune response, thereby improving the effectiveness of treatment strategies.
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19(12)2)11-18-17(20)14-5-3-4-6-14/h7-10,14H,3-6,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAOHOYIFFENX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


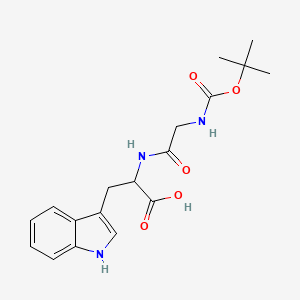
![3-(1-Benzofuran-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2831420.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)
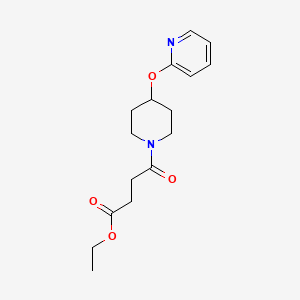
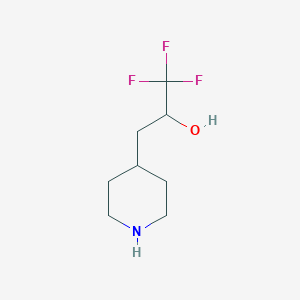
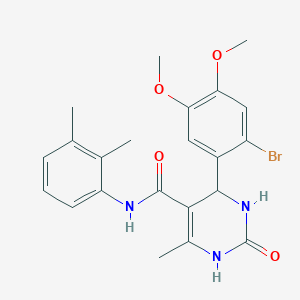
![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)
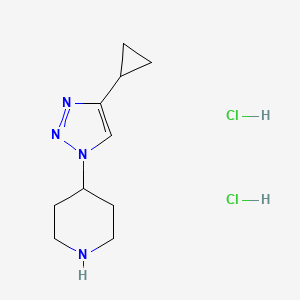
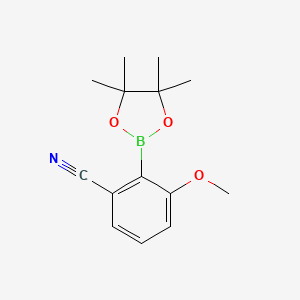
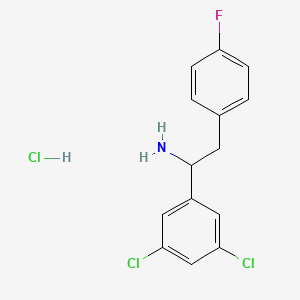

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)
